Sodium 1-phenyl-1H-tetrazole-5-thiolate
Description
Evolution of Tetrazole Chemistry and Its Heterocyclic Framework
The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov Initially, the field saw slow progress, with only a few hundred derivatives reported by 1950. nih.gov However, from the mid-20th century onwards, research accelerated as the utility of tetrazoles in various scientific fields became apparent. nih.gov
The fundamental structure of a tetrazole is an aromatic, five-membered ring composed of one carbon and four nitrogen atoms (CN₄). nih.govnumberanalytics.com This high nitrogen content contributes to their thermal stability and resistance to degradation. numberanalytics.com Tetrazoles can exist in different tautomeric forms, such as 1H- and 2H-tetrazoles, with the 1H form generally being more stable. nih.govnumberanalytics.com
The synthesis of the tetrazole ring has evolved significantly over the years. Early methods often required harsh conditions, but advancements have led to more efficient, selective, and environmentally friendly synthetic routes. numberanalytics.combohrium.com Common methods include the reaction of azides with nitriles or isocyanides, often facilitated by catalysts, as well as various cycloaddition reactions. numberanalytics.comacs.orgorganic-chemistry.org These developments have made a wide array of substituted tetrazoles more accessible for research and industrial applications. bohrium.com
Distinctive Characteristics of Thiolate Functionality within Tetrazoles
N-substituted 5-mercaptotetrazoles, such as 1-phenyl-1H-tetrazole-5-thiol, exhibit prototropic tautomerism, existing in equilibrium between a thiol (-SH) form and a thione (=S) form. researchgate.netresearchgate.net In the solid state and in solution, the thione form is generally predominant. The deprotonation of this molecule results in the thiolate anion, where the negative charge is delocalized over the sulfur and nitrogen atoms of the heterocyclic ring.
The presence of the sulfur atom in the thiolate functionality is crucial. It acts as a soft donor atom, making these compounds excellent ligands for coordination with various metal ions. zjwintime.com The tetrazole ring itself provides additional nitrogen donor atoms, allowing for diverse coordination modes. These ligands can bind to a metal center as a monodentate ligand through the sulfur atom, or as a bridging bidentate ligand, coordinating via both a sulfur and a nitrogen atom. researchgate.netresearchgate.netelectronicsandbooks.com This versatility is a key factor in their extensive use in coordination chemistry.
Sodium 1-Phenyl-1H-Tetrazole-5-Thiolate (NaPTT) as a Prototypical Ligand in Coordination Chemistry
This compound (NaPTT) serves as a readily available source of the 1-phenyl-1H-tetrazole-5-thiolate (ptt) anion, making it a cornerstone ligand in the synthesis of coordination complexes. ontosight.aiscbt.com The ptt⁻ ligand has demonstrated its capability to form stable and structurally diverse complexes with a wide range of transition metals, including palladium(II), platinum(II), cobalt(II/III), cadmium(II), and mercury(II). researchgate.netelectronicsandbooks.comrsc.org
The coordination behavior of the ptt⁻ ligand is multifaceted. For instance, it can coordinate as a bridging bidentate ligand via its sulfur and a deprotonated nitrogen atom. researchgate.net In other cases, it acts as a monodentate ligand, bonding exclusively through the sulfur atom. researchgate.net This flexibility allows for the construction of various molecular architectures, from simple mononuclear and dinuclear complexes to one-dimensional (1D) coordination polymers. researchgate.netelectronicsandbooks.com
The resulting metal complexes exhibit a range of interesting properties. For example, complexes of cobalt and cadmium with ptt⁻ have been shown to form one-dimensional looped chain structures. researchgate.net Furthermore, some of these coordination compounds have been investigated for their fluorescent and magnetic properties. researchgate.netlookchem.com
| Metal Center | Complex Formula | Coordination Mode of ptt⁻ | Resulting Structure | Reference |
|---|---|---|---|---|
| Palladium (Pd) | [Pd₂(κ²-ptt)₄] | Bridging bidentate (S, N) | Dinuclear | researchgate.net |
| Palladium (Pd) | [Pd(κ¹-S-ptt)₂(diamine)] | Monodentate (S) | Mixed-ligand mononuclear | researchgate.net |
| Cobalt (Co) | [Co(ptt)₂]n | Bridging | 1D Looped Chain | researchgate.net |
| Cadmium (Cd) | [Cd(ptt)₂]n | Bridging | 1D Looped Chain | researchgate.net |
| Mercury (Hg) | [Hg(κ¹-ptt)₂(diphos)] | Monodentate (S) | Mixed-ligand mononuclear | researchgate.net |
Overview of Research Trajectories in N-Substituted Tetrazole-5-thiolate Compounds
Current research involving N-substituted tetrazole-5-thiolates, including NaPTT, is progressing along several key trajectories. A primary focus is the synthesis and characterization of new coordination complexes and polymers. researchgate.netlookchem.com Scientists are exploring how modifying the N-substituent on the tetrazole ring and using different metal ions and co-ligands can influence the final structure and properties of the resulting materials. researchgate.netelectronicsandbooks.com This research aims to create novel materials with specific functionalities, such as tailored magnetic or fluorescent properties. researchgate.netlookchem.com
Another significant area of research is the application of these compounds as intermediates in organic synthesis, particularly for pharmaceuticals. zjwintime.comgoogle.com For example, certain tetrazole-5-thiols are used in the preparation of cephalosporin (B10832234) antibiotics. google.com The synthesis of new 5-thio-substituted tetrazole derivatives is also being actively pursued to evaluate their potential biological activities. doaj.orgresearchgate.net
Furthermore, the catalytic applications of metal complexes derived from these ligands are being investigated. The ability of the sulfur-containing ligand to stabilize metal centers makes these complexes candidates for use in catalytic processes, such as C-S bond formation reactions. zjwintime.com The dimerization of 1-phenyl-1H-tetrazole-5-thiol itself has been studied using metalloporphyrin catalysts. scirp.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5N4NaS |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
sodium;1-phenyltetrazole-5-thiolate |
InChI |
InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |
InChI Key |
RSZMKAPXKXEWBY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 1 Phenyl 1h Tetrazole 5 Thiolate
Established Synthetic Routes to 1-Phenyl-1H-Tetrazole-5-Thiol (HPTT) Precursor
The synthesis of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) begins with the preparation of its protonated form, 1-phenyl-1H-tetrazole-5-thiol (HPTT). This precursor is a crucial intermediate, and its synthesis has been approached through various established routes.
Reaction of Phenylisothiocyanate with Sodium Azide (B81097)
The most common and direct method for synthesizing HPTT is the [3+2] cycloaddition reaction between phenylisothiocyanate and sodium azide. researchgate.net This reaction forms the tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The process involves the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate group.
The reaction is typically carried out in a suitable solvent. One of the notable aspects of this synthesis is the use of water as a solvent, which presents an environmentally benign option. researchgate.net The reaction proceeds to form the HPTT, which can then be isolated from the reaction mixture.
Reaction Scheme: C₆H₅NCS + NaN₃ → C₇H₆N₄S
Alternative Synthetic Pathways and Yield Optimization
While the direct reaction of phenylisothiocyanate and sodium azide is prevalent, alternative methods and strategies for yield optimization have been explored. One patented method describes the synthesis of HPTT starting from anilino sodium dithio-carboxylate and sodium azide in water, using an alkali solution as a catalyst. google.com
Optimization of the primary synthetic route often involves the use of catalysts to improve reaction rates and yields. For the broader class of tetrazole synthesis from nitriles and azides, various catalysts have been shown to be effective, including:
Metal Salts: Zinc(II) chloride has been used to catalyze the reaction between nitriles and sodium azide, suggesting its potential applicability in related syntheses.
Nanocatalysts: Recent research into green chemistry has highlighted the use of heterogeneous nanocatalysts, such as those based on copper or palladium, which can offer high yields, easy separation, and recyclability. nih.gov
Phase-Transfer Catalysts: In some variations of the synthesis, a phase-transfer catalyst may be employed to facilitate the reaction between reactants in different phases.
The choice of solvent can also significantly impact the reaction outcome. While water is a green option, other solvents may be used to improve the solubility of reactants and increase the yield.
Formation of this compound
Once the HPTT precursor has been synthesized, the next step is the formation of the sodium salt, this compound. This is achieved through a deprotonation reaction.
Deprotonation Mechanisms of HPTT to Form the Thiolate Anion
The HPTT molecule exhibits thiol-thione tautomerism, meaning it can exist in two interconverting forms: the thiol form, which has a proton on the sulfur atom (-SH), and the thione form, where the proton is on a nitrogen atom of the tetrazole ring, and the sulfur is double-bonded to the ring carbon (>C=S). Spectroscopic evidence suggests that the thione form is generally more stable.
The proton on the thiol group (or the N-H in the thione tautomer) is acidic and can be removed by a base. In an alkaline solution, the equilibrium shifts towards the deprotonated form, the 1-phenyl-1H-tetrazole-5-thiolate anion. This deprotonation is a standard acid-base reaction where the base abstracts the acidic proton, leaving a negative charge on the sulfur atom and forming the thiolate. The presence of a base like sodium hydroxide (B78521) in the reaction medium facilitates this process. scirp.org
Salt Formation Processes (e.g., with Sodium Hydroxide)
The formation of this compound is typically achieved by treating the HPTT precursor with a sodium-containing base, most commonly sodium hydroxide (NaOH). scirp.org The hydroxide ion (OH⁻) from NaOH acts as the base that deprotonates the HPTT. The resulting thiolate anion then forms an ionic bond with the sodium cation (Na⁺), yielding the sodium salt.
The process generally involves dissolving the crude HPTT in an aqueous solution of sodium hydroxide. The resulting sodium salt is often more water-soluble than the HPTT precursor. The salt can then be isolated, for instance, through precipitation by adding a less polar solvent or by evaporation of the solvent.
Green Chemistry Approaches in NaPTT Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. The synthesis of NaPTT and its precursor has also been a subject of green chemistry approaches.
Key principles of green chemistry applied to this synthesis include:
Use of Greener Solvents: The use of water as a reaction solvent in the synthesis of HPTT is a significant green aspect, as it is non-toxic, non-flammable, and readily available. researchgate.net Water/ethanol mixtures have also been employed in related electrochemical syntheses. rsc.orgrsc.org
Catalysis: The development of efficient and recyclable catalysts can reduce energy consumption and waste. Heterogeneous nanocatalysts are particularly promising as they can be easily separated from the reaction mixture and reused multiple times. nih.gov
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The [3+2] cycloaddition reaction for HPTT synthesis is inherently atom-economical.
Electrochemical Methods: Electrochemical synthesis offers a green alternative to traditional methods by using electricity to drive reactions, often avoiding the need for harsh reagents. rsc.orgrsc.org An electrochemical method for the synthesis of organosulfur derivatives involving 1-phenyl-1H-tetrazole-5-thiol has been reported, highlighting a green approach with high atom economy. rsc.orgrsc.org
These approaches aim to make the synthesis of this compound more sustainable and to minimize its environmental impact.
Interactive Data Table: Comparison of Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| HPTT Synthesis | Reaction in organic solvents | Reaction in water or water/ethanol mixtures; Use of recyclable nanocatalysts; Electrochemical synthesis | Reduced use of hazardous solvents, catalyst reusability, improved energy efficiency, high atom economy researchgate.netnih.govrsc.orgrsc.org |
| Salt Formation | Use of stoichiometric amounts of base | Optimization of base usage and work-up procedures to minimize waste | Reduced chemical waste and improved process efficiency |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇H₅N₄NaS |
| 1-Phenyl-1H-tetrazole-5-thiol (HPTT) | C₇H₆N₄S |
| Phenylisothiocyanate | C₇H₅NS |
| Sodium Azide | NaN₃ |
| Sodium Hydroxide | NaOH |
| Anilino sodium dithio-carboxylate | C₇H₆NNaS₂ |
| Zinc(II) chloride | ZnCl₂ |
Scalability and Industrial Relevance of Synthetic Procedures
The industrial viability of synthetic routes for this compound hinges on factors such as safety, efficiency, cost-effectiveness, and environmental impact. The compound's role as a key intermediate, particularly in the pharmaceutical sector for the synthesis of cephalosporin (B10832234) antibiotics, drives the need for scalable and robust manufacturing processes. nih.govresearchgate.netbloominglobal.com Several synthetic methodologies have been developed, with their scalability and industrial relevance varying based on the chosen precursors and reaction conditions.
One of the most prominent and industrially adaptable methods for synthesizing the parent thiol, 1-phenyl-1H-tetrazole-5-thiol, involves the reaction of phenylisothiocyanate with sodium azide. researchgate.net A notable advancement in this approach, detailed in a Chinese patent, utilizes anilino sodium dithio-carboxylate and sodium azide as raw materials in an aqueous medium with an alkali catalyst. google.com This method is explicitly described as suitable for industrial production, emphasizing its safer reaction process and the high purity of the resulting product. google.com Research has also demonstrated that the reaction between organic isothiocyanates and sodium azide can be efficiently carried out in water at room temperature in the presence of a base like pyridine, achieving high yields of 76-97%. researchgate.net The use of readily available and relatively inexpensive starting materials, coupled with an aqueous reaction medium, enhances the cost-effectiveness and environmental friendliness of this route, making it attractive for large-scale manufacturing.
Another patented industrial process involves a multi-step synthesis commencing with a sulfinyl or sulfonyl cyanide, which reacts with an azide to form a 5-sulfinyl or sulfonyl-1-H-tetrazole intermediate. This intermediate is subsequently treated with an alkali metal sulfide (B99878) to yield the desired 1-H-tetrazole-5-thiol. google.com While potentially more complex due to its multi-step nature, this method offers an alternative pathway that may be advantageous depending on the availability and cost of the starting materials.
The scalability of tetrazole synthesis, in general, has seen significant advancements with the adoption of modern chemical engineering principles. Continuous-flow microreactors, for instance, present a safer, more practical, and highly efficient alternative to traditional batch processing. scispace.com This technology is scalable from laboratory to manufacturing and mitigates the hazards associated with potentially explosive intermediates like hydrazoic acid and shock-sensitive metal azides. scispace.com
Furthermore, the principles of green chemistry are increasingly influencing the industrial synthesis of tetrazoles to enhance safety and scalability for pharmaceutical applications. jchr.orgjchr.org These approaches prioritize the minimization of hazardous reagents and the use of environmentally benign solvents, addressing some of the drawbacks of older methods that relied on toxic solvents like DMF and operated under high pressure. nih.gov The focus on developing sustainable and eco-friendly processes is crucial for the long-term industrial production of this compound and its parent thiol.
The significant role of China as a major producer and exporter of cephalosporin active pharmaceutical ingredients (APIs) and their intermediates underscores the industrial-scale synthesis of related compounds, including 1-phenyl-1H-tetrazole-5-thiol. bloominglobal.com The large and established market for cephalosporins provides a strong economic incentive for optimizing the manufacturing processes of its key building blocks. bloominglobal.comlongdom.org
Below is a data table summarizing the key aspects of the industrially relevant synthetic procedures for 1-phenyl-1H-tetrazole-5-thiol.
| Synthetic Method | Precursors | Solvents/Catalysts | Reported Yields | Scalability and Industrial Relevance |
| Reaction of Phenylisothiocyanate with Sodium Azide | Phenylisothiocyanate, Sodium Azide | Water | High (not specified) | A common and straightforward method. researchgate.net |
| Modified Azide Reaction | Anilino sodium dithio-carboxylate, Sodium Azide | Water, Alkali solution (catalyst) | High (not specified) | Described as suitable for industrial production with high purity and a safer process. google.com |
| Base-Catalyzed Azide Reaction | Organic isothiocyanates, Sodium Azide | Water, Pyridine (base) | 76-97% | Good yields at room temperature, suggesting energy efficiency. researchgate.net |
| Sulfonyl Cyanide Route | Sulfinyl or sulfonyl cyanide, Azide, Alkali metal sulfide | Aprotic solvents (e.g., acetone, acetonitrile) | Not specified | A patented alternative route for industrial synthesis. google.com |
Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1h Tetrazole 5 Thiolate Anion and Its Metal Complexes
In-depth Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within the ptt⁻ ligand and for probing the changes that occur upon complexation with metal ions. nih.gov
The vibrational spectrum of the 1-phenyl-1H-tetrazole-5-thiolate ligand is characterized by distinct bands corresponding to the vibrations of its constituent parts: the phenyl group, the tetrazole ring, and the thiolate group. In the protonated form (Hptt), a key feature is the S-H stretching vibration, which typically appears in the 2220–2781 cm⁻¹ region. lookchem.com The absence of this band is a clear indicator of deprotonation to form the thiolate anion. lookchem.com
The tetrazole ring itself gives rise to several characteristic vibrations. The symmetric stretching of C=N bonds is observed alongside C=C stretching from the phenyl ring at approximately 1497 cm⁻¹ and 1463 cm⁻¹. lookchem.com An asymmetric stretching band corresponding to these groups is found around 1320 cm⁻¹. lookchem.com General vibrations for the free tetrazole group are also reported in the ranges of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C-S bond of the thiolate group is associated with vibrations in the 1100-985 cm⁻¹ range, although this can sometimes be described as a C=S double bond character depending on the tautomeric form. lookchem.com Aromatic C-H bending vibrations from the phenyl ring are typically located in the 760-650 cm⁻¹ region. lookchem.com
Table 1: Characteristic Vibrational Frequencies for 1-Phenyl-1H-Tetrazole-5-Thiol (Hptt) and its Anion
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| S-H Stretch (in Hptt) | 2220–2781 | lookchem.com |
| C=C and C=N Symmetric Stretch | 1463, 1497 | lookchem.com |
| N=N Stretch | ~1329 | pnrjournal.com |
| C=C and C=N Asymmetric Stretch | 1320 | lookchem.com |
| C=S (Thione character) | 985–1100 | lookchem.com |
| Aromatic C-H Bending | 650–760 | lookchem.com |
The coordination of the 1-phenyl-1H-tetrazole-5-thiolate anion to a metal center induces significant and informative shifts in its vibrational spectrum. The most definitive change is the disappearance of the S-H stretching band, confirming the deprotonation of the thiol group and coordination via the sulfur atom. lookchem.com
Upon complexation, the vibrational frequencies of the tetrazole ring are also perturbed. The positions of the C=N and N=N stretching bands may shift, reflecting the change in the electronic environment of the ring upon coordination. The bonding can occur through one or more of the nitrogen atoms, or the ligand can act as a bridge between two metal centers, leading to more complex spectral changes. For instance, in a series of cobalt and cadmium complexes, the characteristic peaks for C=C and C=N stretching, as well as the C=S band, remain present, confirming the integrity of the ligand within the complex structure. lookchem.com However, subtle shifts in their positions can provide evidence of the coordination mode. For example, if the ligand coordinates through a nitrogen atom, the electron density in the ring is altered, which in turn affects the force constants of the C=N and N=N bonds, leading to observable shifts in their vibrational frequencies.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) of Ligand and Derivatives
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of the ptt⁻ ligand and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ³¹P NMR is valuable when phosphine (B1218219) co-ligands are present in metal complexes. researchgate.net
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For the 1-phenyl-1H-tetrazole-5-thiolate ligand, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.8 ppm. pnrjournal.comresearchgate.net The carbon atoms of the phenyl ring and the tetrazole ring give rise to distinct signals in the ¹³C NMR spectrum.
Upon coordination to a metal center, such as mercury(II) or palladium(II), the electronic density of the ligand is redistributed, causing notable perturbations in the chemical shifts. researchgate.net If coordination occurs through the sulfur atom, the electron density around the adjacent carbon atom of the tetrazole ring (C5) is significantly affected, leading to a shift in its ¹³C NMR signal. Similarly, coordination through one of the tetrazole nitrogen atoms alters the electronic structure of the entire heterocyclic ring, impacting the chemical shifts of all ring carbons. These coordination-induced shifts provide valuable clues about the binding mode of the ligand in the complex. In derivatives where the sulfur is alkylated, the protons on the methylene (B1212753) group adjacent to the sulfur (e.g., -S-CH₂-) typically show a ¹H NMR signal around 4.7-5.2 ppm. researchgate.net
Table 2: Representative NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-Tetrazole-5-Thiol Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.2 - 7.8 | pnrjournal.comresearchgate.net |
| ¹H | Methylene Protons (-S-CH₂-) | 4.7 - 5.2 | researchgate.net |
| ¹³C | Phenyl Carbons | 124 - 133 | researchgate.net |
| ¹³C | Tetrazole Carbon (C5) | ~154 | researchgate.net |
| ¹³C | Methylene Carbon (-S-CH₂-) | ~37 | researchgate.net |
A key structural feature of 1-phenyl-1H-tetrazole-5-thiolate is the relative orientation of the phenyl and tetrazole rings. Solid-state studies show that the molecule is generally not planar, with a significant dihedral angle between the two rings. core.ac.ukresearchgate.net This twisting arises from a balance between the stabilizing effect of π-electron conjugation, which favors planarity, and the steric repulsion between the atoms at the ortho-positions of the phenyl ring and the adjacent positions on the tetrazole ring, which favors a non-planar conformation. core.ac.uk
While X-ray diffraction provides precise information about conformation in the solid state, NMR spectroscopy can be used to study the conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can probe the through-space proximity of protons on the phenyl ring and the tetrazole ring, providing insights into the preferred solution-state conformation and the degree of rotational freedom around the C-N bond linking the two rings.
X-ray Diffraction Studies of Anionic 1-Phenyl-1H-Tetrazole-5-Thiolate Crystal Structures
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of the simple sodium salt is not detailed in the available literature, numerous studies on its metal complexes have elucidated the structure of the anionic ptt⁻ ligand. researchgate.netlookchem.com
In its metal complexes, the 1-phenyl-1H-tetrazole-5-thiolate anion exhibits remarkable coordination versatility. It can act as a monodentate ligand, typically binding through the sulfur atom. researchgate.net It can also function as a bridging ligand, linking two metal centers, for example, through a μ₂-κS, κS bridging mode. lookchem.com In some cases, it can coordinate through both a sulfur and a nitrogen atom, acting as a bidentate chelating or bridging ligand. researchgate.net
Structural analyses of these complexes reveal key details about the ligand's geometry. The tetrazole ring is consistently found to be essentially planar. researchgate.net The C-S bond distance is typically shorter than a standard C-S single bond, indicating some degree of double bond character. lookchem.com A crucial parameter is the dihedral angle between the plane of the tetrazole ring and the plane of the phenyl ring. In various metal complexes and derivatives, this angle is consistently non-zero, ranging from approximately 38° to 67°, confirming the twisted conformation of the molecule. lookchem.comresearchgate.net This non-planar structure is a defining characteristic of the ligand.
Table 3: Selected Crystallographic Data for a Representative Metal Complex of 1-Phenyl-1H-Tetrazole-5-Thiolate
| Parameter | Value | Reference |
|---|---|---|
| Compound | [Cd₂(ptt)₂I₂(2,2'-bipy)₂] | lookchem.com |
| Crystal System | Monoclinic | lookchem.com |
| Space Group | P2₁/n | lookchem.com |
| C-S Bond Distance | 1.6868(56) - 1.6884(50) Å | lookchem.com |
| Dihedral Angle (Tetrazole-Phenyl) | 54.15° - 67.48° | lookchem.com |
| Coordination Mode | μ₂-κS, κS bridging | lookchem.com |
Molecular Geometry and Intermolecular Interactions
The 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻) anion, acting as a ligand in metal complexes, exhibits distinct geometric features determined through single-crystal X-ray diffraction studies of its coordination compounds. The geometry of the anion is not planar, characterized by a significant dihedral angle between the tetrazole and phenyl rings. In one instance, within a dinuclear cobalt complex, the dihedral angles for two distinct ptt⁻ units were found to be 54.15° and 67.48°. lookchem.com In another related structure, these angles were measured at 42.708(83)° and 54.540(87)°. lookchem.com This twisting is a common feature, preventing a fully conjugated system across the entire molecule.
Charge Delocalization Patterns within the Tetrazolate Anion
The electronic structure of the 1-phenyl-1H-tetrazole-5-thiolate anion is characterized by significant charge delocalization, which is evident from its bond lengths. The carbon-sulfur bond within the coordinated ptt⁻ ligand displays lengths that are considerably shorter than a typical C-S single bond (approximately 1.82 Å). lookchem.com For example, in cobalt and cadmium complexes, C-S bond distances have been measured in the range of 1.6868(56) Å to 1.7571(20) Å. lookchem.com This bond shortening indicates a partial double bond character, suggesting that the negative charge is not localized solely on the sulfur atom but is delocalized into the tetrazole ring system. lookchem.com This delocalization involves the exocyclic sulfur atom and the nitrogen atoms of the heterocyclic ring, contributing to the anion's stability and its versatile coordination behavior as a ligand. researchgate.net
Single Crystal X-ray Diffraction of Metal Complexes Featuring 1-Phenyl-1H-Tetrazole-5-Thiolate Ligand
Single-crystal X-ray diffraction is a powerful technique for the definitive structural characterization of metal complexes containing the 1-phenyl-1H-tetrazole-5-thiolate ligand. researchgate.net This method provides precise information on atomic positions, allowing for a detailed analysis of coordination environments, bond parameters, and the formation of extended solid-state architectures. nih.govescholarship.org Studies on complexes with various metals, including cobalt (Co) and cadmium (Cd), have revealed a rich structural diversity, from discrete binuclear molecules to one-dimensional coordination polymers. lookchem.com
Detailed Coordination Geometries and Bond Lengths (e.g., M-S, M-N)
The coordination behavior of the 1-phenyl-1H-tetrazole-5-thiolate ligand is versatile, capable of binding to metal centers through its sulfur and/or nitrogen donor atoms. researchgate.net This leads to a variety of coordination geometries around the metal ion.
In a binuclear cobalt(II) complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, the cobalt center adopts an octahedral geometry. The coordination sphere is completed by oxygen and nitrogen atoms from hydroxide (B78521) and 2,2'-bipyridine (B1663995) co-ligands, respectively, with the axial positions occupied by one nitrogen and one sulfur atom from two different ptt⁻ ligands. lookchem.com
Cadmium(II) complexes display different geometries depending on the co-ligands present. In the dinuclear complex [Cd₂I₂(2,2′-bipy)₂(ptt)₂], the cadmium center exhibits a square pyramidal environment, coordinated to two nitrogen atoms from a chelating 2,2'-bipyridine, two sulfur atoms from two bridging ptt⁻ ligands, and one iodide anion. lookchem.com In contrast, the one-dimensional polymeric complex [Cd(ptt)₂]n features a cadmium center with a distorted tetrahedral geometry, bound to two sulfur atoms and two nitrogen atoms from four independent ptt⁻ ligands. lookchem.com
The metal-ligand bond lengths are indicative of the nature of the coordination interaction. Specific values obtained from crystallographic data are compiled in the table below.
| Complex Type | Metal | Bond | Bond Length (Å) | Reference |
|---|---|---|---|---|
| Binuclear | Co(II) | Co-S | 2.2446(17) | lookchem.com |
| Binuclear | Co(II) | Co-O/N | 1.8915(35) - 2.20224(37) | lookchem.com |
| Dinuclear | Cd(II) | Cd-S | 2.6395(10) - 2.7504(11) | lookchem.com |
| Dinuclear | Cd(II) | Cd-N | 2.3267(30) - 2.3292(26) | lookchem.com |
| Polymeric | Cd(II) | Cd-S | 2.5029(23) | lookchem.com |
| Polymeric | Cd(II) | Cd-N | 2.2456(70) | lookchem.com |
Supramolecular Architectures and Intermolecular Interactions (e.g., π-π stacking, C-H···π)
Metal complexes of 1-phenyl-1H-tetrazole-5-thiolate often assemble into complex supramolecular architectures through various non-covalent interactions. lookchem.com A predominant interaction observed in the crystal packing of these compounds is π-π stacking between the phenyl rings of the ptt⁻ ligands on adjacent molecules or polymer chains. lookchem.com
For example, in a dinuclear cobalt complex, individual molecules interact through π-π stacking to form a three-dimensional supramolecular network which features one-dimensional channels occupied by lattice water molecules. lookchem.com Similarly, in the polymeric cadmium complex [Cd(ptt)₂]n, the one-dimensional looped chains, which are formed by covalent coordination bonds, further interact with neighboring chains. These chains interdigitate, and π-π stacking interactions among the phenyl rings organize them into a 2D supramolecular layer. lookchem.com These weak interactions are critical in dictating the final crystal structure and physical properties of the material.
Polymorphism and Solid-State Structural Variability
The 1-phenyl-1H-tetrazole-5-thiolate ligand demonstrates considerable structural variability in its metal complexes, which is influenced by factors such as the choice of metal ion and the presence of ancillary ligands. lookchem.com This variability can lead to the formation of different structural types, akin to polymorphism.
A clear example of this is the synthesis of cobalt(II) and cadmium(II) complexes. When reacted solely with the ptt⁻ ligand, both metals form isostructural one-dimensional (1D) looped-chain coordination polymers, [Co(ptt)₂]n and [Cd(ptt)₂]n. lookchem.com These polymers contain 8-membered [M₂S₂C₂N₂] rings. However, the introduction of a chelating co-ligand like 2,2'-bipyridine into the reaction system fundamentally alters the resulting structure. Instead of polymers, discrete binuclear complexes, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} and [Cd₂I₂(2,2′-bipy)₂(ptt)₂], are formed. lookchem.com This demonstrates that the terminal chelating ligands play a crucial role in directing the topology of the final structure, highlighting the significant solid-state structural variability of this system. lookchem.com
Advanced Mass Spectrometry (e.g., HRMS, ESI-MS) for Molecular Ion Characterization
Advanced mass spectrometry techniques are essential for the characterization of the 1-phenyl-1H-tetrazole-5-thiolate anion and its parent thiol. Electron ionization mass spectrometry (EI-MS) of the neutral 1-phenyl-1H-tetrazole-5-thiol (C₇H₆N₄S) shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 178, confirming its molecular weight of 178.21 g/mol . chemicalbook.comnist.gov
The fragmentation pattern in the EI mass spectrum provides structural information. Key fragments observed include ions at m/z 135, resulting from the loss of the N₂ and H fragments, and a prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). chemicalbook.com Other significant fragments appear at m/z 118 and 91. chemicalbook.com
For metal complexes, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. For example, the MALDI-TOF spectrum of a cyclometalated Platinum(II) complex containing a picolinate (B1231196) co-ligand showed the molecular ion peak [M]⁺ as the parent peak, confirming the structure of the intact complex. nih.gov These techniques are crucial for verifying the molecular formula and structural integrity of both the free ligand and its coordinated metal complexes.
Theoretical and Computational Investigations of 1 Phenyl 1h Tetrazole 5 Thiolate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. sjpas.com For 1-phenyl-1H-tetrazole-5-thiol (the protonated form of the sodium salt) and its complexes, DFT calculations have been performed to analyze its geometry, stability, and quantum chemical parameters. sjpas.comtandfonline.com Functionals such as B3LYP are commonly employed in these studies to provide a balance between accuracy and computational cost. sjpas.com These calculations form the basis for a detailed understanding of the molecule's frontier orbitals, charge distribution, and spectroscopic properties.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. sjpas.com
A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. sjpas.comnih.gov For 1-phenyl-1H-tetrazole-5-thiol and its derivatives, DFT calculations are used to determine the energies of these orbitals. From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to evaluate stability and chemical behavior, providing a comprehensive profile of the molecule's reactivity. sjpas.com These descriptors are critical for predicting how the molecule will interact with other chemical species. mdpi.com
| Quantum Chemical Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. sjpas.com |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. sjpas.com |
| Chemical Softness | σ | 1 / η | Reciprocal of hardness, indicates higher reactivity. sjpas.com |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of an electron from a system. sjpas.com |
| Electrophilicity Index | ω | μ2 / 2η | Measures the energy lowering due to maximal electron flow. mdpi.com |
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP surface is mapped onto the molecule's electron density, with different colors indicating the electrostatic potential. nih.gov
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. nih.gov For 1-phenyl-1H-tetrazole-5-thiolate, these areas would be concentrated around the electronegative nitrogen atoms of the tetrazole ring and the sulfur atom of the thiolate group. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack; these are generally located around the hydrogen atoms of the phenyl group. nih.gov This analysis helps to rationalize the molecule's interaction with other reagents and its role in coordination chemistry. tandfonline.com
Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra, such as UV-Vis spectra. nih.gov This approach has been successfully applied to tetrazole derivatives to understand their electronic transitions. uc.ptmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, which can then be compared with experimental data. mdpi.com
Studies on related compounds have shown that functionals like PBE0 can accurately describe the UV-Vis spectra when compared with experimental results. uc.ptmdpi.com The choice of functional can influence the accuracy, with some functionals potentially causing a shift in the predicted absorption wavelengths. uc.ptmdpi.com These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions responsible for the observed absorption bands. scirp.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic conformations and interactions with its environment, such as a solvent. researchgate.net These simulations have been used to investigate the behavior of 1-phenyl-1H-tetrazole-5-thiol in solution, particularly in the context of its application as a corrosion inhibitor. researchgate.net MD simulations can model the adsorption of the molecule onto a surface and calculate interaction energies, which helps in understanding its mechanism of action. researchgate.net
The behavior of a molecule can be significantly influenced by the solvent. acs.org Computational models often incorporate solvation effects to provide a more realistic description of the molecule's properties in a liquid phase. The Polarizable Continuum Model (PCM) is one such method used in DFT calculations to simulate the effects of a solvent, such as methanol (B129727) or water. uc.ptmdpi.com This approach treats the solvent as a continuous medium with a specific dielectric constant, which influences the solute's electronic structure and energy.
The choice of solvent can impact reaction pathways and the stability of different molecular conformations. acs.org The sodium salt form of 1-phenyl-1H-tetrazole-5-thiolate, for example, is noted to have enhanced water solubility, which is a critical factor for its applications. MD simulations can explicitly model solvent molecules, allowing for the study of the dynamic solvation shell around the solute and how the solvent affects its conformational flexibility.
The polarity of the solvent plays a crucial role in the chemical reactions and interactions of 1-phenyl-1H-tetrazole-5-thiol. scirp.org Experimental studies have shown that the dimerization of this compound is highly dependent on the solvent used, with medium-polarity solvents like methanol and ethanol showing high reactivity, while solvents with strong or weak polarity are less effective. scirp.org
MD simulations can provide a molecular-level view of these interactions. By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent. These simulations can reveal how solvent molecules arrange themselves around the phenyl ring, the tetrazole ring, and the thiolate group, and how these interactions govern the molecule's solubility and reactivity. researchgate.net
Ab Initio Calculations for Proton Transfer and Tautomerism Studies
Theoretical and computational chemistry provides powerful tools for understanding the molecular behavior of 1-phenyl-1H-tetrazole-5-thiol and its corresponding thiolate. Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, are particularly valuable for investigating dynamic processes such as proton transfer and the resulting tautomerism. These studies offer insights into the electronic structure, stability, and reactivity of the different tautomeric forms.
Energetics of Thiol-Thione Tautomerism
The 1-phenyl-1H-tetrazole-5-thiolate system can exist in equilibrium between two primary tautomeric forms: the thiol form (containing a C–SH group) and the thione form (containing a C=S group and an N–H bond). sjpas.com Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, are used to determine the relative stabilities and the energy barriers for the interconversion of these tautomers. researchgate.net
Detailed investigations on the parent molecule, tetrazole-5-thione, have shown that the thione form is generally the most stable isomer in the gas phase. researchgate.net These calculations provide thermodynamic data, including zero-point vibrational energies (ZPVE), relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG), which are crucial for predicting the dominant tautomer. For instance, calculations at the B3LYP/6-311++G** level of theory show a significant energy preference for the thione tautomer over other possible isomers. researchgate.net The stability of the thione form is often attributed to the lone pair delocalization and favorable electronic configuration. researchgate.net The energy barrier for the proton transfer between the thiol and thione forms can also be calculated, which indicates the kinetic stability of each tautomer. For tetrazole-5-thione, the activation barrier for the 1,2-proton transfer was calculated to be substantial, though it could be reduced by the presence of a water molecule. researchgate.net
Table 1: Calculated Relative Thermodynamic Data for Tautomers of Tetrazole-Thione (Model System) in Gas Phase Data adapted from a study on the parent tetrazole-thione molecule, calculated at the B3LYP/6-311++G** level of theory, serving as a model for the substituted compound. researchgate.net
| Tautomer | ZPVE (kcal/mol) | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Thione (A) | 0.00 | 0.00 | 0.00 | 0.00 |
| Thiol (B) | -1.72 | 9.53 | 9.42 | 9.82 |
| Thiol (C) | -2.02 | 6.86 | 4.96 | 4.57 |
| Thiol (D) | -1.74 | 7.39 | 7.42 | 7.79 |
| Thione (E) | 0.70 | 25.06 | 24.39 | 24.33 |
Note: The labels A-E correspond to different possible tautomeric and isomeric forms investigated in the cited study. researchgate.net
Influence of Environment on Tautomeric Equilibria
The equilibrium between thiol and thione tautomers is highly sensitive to the surrounding environment, such as the polarity of the solvent. nih.gov Computational models can simulate these effects, often through continuum solvent models or by including explicit solvent molecules in the calculations. semanticscholar.org
Studies on related heterocyclic compounds have shown that the solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.govd-nb.info Polar solvents tend to stabilize the more polar tautomer. For instance, in the case of tetrazole-thione, computational studies have shown that increasing the solvent polarity can alter the relative stability of the different forms. researchgate.net The use of high boiling point polar solvents like DMF and DMSO has been noted in the synthesis of 5-phenyl-1H-tetrazole, although water was found to be the most effective medium for that specific reaction protocol. researchgate.net
The inclusion of explicit solvent molecules in computational models is sometimes necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds, thereby shifting the equilibrium. semanticscholar.org For molecules with tautomeric possibilities, a gradual shift in the maximum absorption wavelength (solvatochromism) is often observed as solvent polarity increases, which reflects the change in the tautomeric equilibrium. nih.gov
Quantum Chemical Parameters for Reactivity Prediction
Quantum chemical calculations are widely used to determine a range of molecular properties, or "descriptors," that help in predicting the reactivity of a compound. rasayanjournal.co.in For 1-phenyl-1H-tetrazole-5-thiol, parameters derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. sjpas.com
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔEgap), is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. sjpas.com
Other important reactivity descriptors that can be calculated include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. rasayanjournal.co.in
Global Softness (σ): The reciprocal of hardness, it measures the extent of chemical reactivity. rasayanjournal.co.in
Electronegativity (χ): Describes the power of a species to attract electrons. rasayanjournal.co.in
Electrophilicity Index (ω): Quantifies the energy stabilization when a system acquires additional electronic charge from the environment. rasayanjournal.co.in
These parameters have been computed for 1-phenyl-1H-tetrazole-5-thiol (Hptz) to evaluate its stability and chemical behavior. sjpas.com
Table 2: Quantum Chemical Parameters for 1-Phenyl-1H-tetrazole-5-thiol (Hptz) Data derived from DFT calculations at the B3LYP/6-31+G(d,p) level. sjpas.com
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.591 |
| LUMO Energy | ELUMO | -1.722 |
| Energy Gap | ΔEgap | 4.869 |
| Chemical Potential | μ | -4.156 |
| Chemical Hardness | η | 2.434 |
| Global Softness | σ | 0.410 |
| Electronegativity | χ | 4.156 |
| Electrophilicity Index | ω | 3.551 |
Computational Studies on Complex Formation and Stability
Computational methods are also employed to study the formation of metal complexes with 1-phenyl-1H-tetrazole-5-thiolate as a ligand and to assess their stability. DFT is a common tool for optimizing the geometry of these complexes and calculating their electronic properties. sjpas.com
For example, a DFT study was performed on a Platinum(II) complex, [Pt(ptz)2dppe], which incorporates two 1-phenyl-1H-tetrazole-5-thiolate (ptz) ligands and one 1,2-bis(diphenylphosphino)ethane (dppe) ligand. sjpas.com Such studies use specific basis sets for the ligand atoms (e.g., 6-31+G(d,p)) and the metal ion (e.g., LanL2dz). sjpas.com The results of these calculations can predict the geometry of the complex, which in this case was found to be square planar, with the thiolate ligand binding to the platinum ion through the sulfur atom in a monodentate fashion. sjpas.comsjpas.com
Furthermore, by calculating quantum chemical parameters for the complex, researchers can compare its stability and reactivity to related structures. sjpas.com These computational analyses provide a theoretical framework that complements experimental findings from spectroscopic techniques like FTIR, 1H-NMR, and 31P-NMR, offering a deeper understanding of the bonding and properties of the coordination compounds. sjpas.com
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Electrophilic and Nucleophilic Reactions of the Thiolate Group
The deprotonated thiol group in Sodium 1-phenyl-1H-tetrazole-5-thiolate renders the sulfur atom a potent nucleophile. This high nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. The tetrazole ring itself contains several nitrogen atoms that can also exhibit nucleophilic character, particularly in alkylation reactions.
The compound's nucleophilicity is demonstrated in SN2-type reactions. For instance, 1-methyl-1H-tetrazole-5-thiol, a related compound, effectively acts as a nucleophile in the ring-opening of a bicyclic vinyl aziridine (B145994). mdpi.com This reaction proceeds in a regio- and stereospecific manner, where the thiolate attacks the less sterically hindered carbon of the aziridine ring. mdpi.com This reactivity is characteristic of thiols and thiolates and is fundamental to their application in synthesis.
The nitrogen atoms of the tetrazole ring also contribute to the molecule's reactivity profile. The lone pairs of electrons on the nitrogen atoms can act as hydrogen-bond acceptors, influencing intermolecular interactions and the formation of supramolecular structures. nih.gov This nucleophilic character at the nitrogen centers is also crucial in competing alkylation reactions, as discussed in section 5.3.
Oxidation Chemistry of 1-Phenyl-1H-Tetrazole-5-Thiol: Formation of Disulfides
The thiol group of 1-phenyl-1H-tetrazole-5-thiol is susceptible to oxidation, a common reaction for sulfhydryl compounds. The primary product of this oxidation is the corresponding disulfide, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) (also referred to as 1,1′-diphenyl-5,5′-dithiodi-tetrazole). scirp.orglookchem.com This transformation involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol. The reaction can be achieved under various conditions, including in situ oxidative coupling, sometimes facilitated by metal ions like Fe³⁺. lookchem.com
Dimerization Mechanisms and Catalytic Pathways
The dimerization of 1-phenyl-1H-tetrazole-5-thiol (HL) to its disulfide form (L-L) can be efficiently achieved through catalytic pathways under mild conditions. scirp.orgscirp.org One notable method employs metalloporphyrin catalysts in an alkaline methanol (B129727) solution. scirp.org The presence of an alkali, such as sodium hydroxide (B78521), is crucial as it promotes the ionization of the mercapto group, forming the thiolate anion (L⁻). scirp.org This anion then readily coordinates with the central metal of the porphyrin catalyst to form an active intermediate. scirp.org
In situ UV-Vis spectroscopy and cyclic voltammetry studies suggest a mechanism involving an axially ligated complex, RS-MnⅢTHPP (where R is the 1-phenyl-1H-tetrazol-5-yl group and THPP is tetrakis(4-hydroxyphenyl)porphyrin), as the key active intermediate. scirp.org The catalytic cycle is sustained by the re-oxidation of the deactivated Mn(II) porphyrin species to the active Mn(III) state by oxygen from the air. scirp.orgscirp.org
The choice of solvent and catalyst substituents significantly impacts the reaction efficiency. Solvents with medium polarity, such as methanol, provide the highest conversion rates. scirp.org Furthermore, manganese-porphyrin catalysts bearing electron-donating groups exhibit higher catalytic activity. scirp.org
| Catalyst | Solvent | Base | Conversion (%) |
|---|---|---|---|
| THPPMnCl | Methanol | NaOH | 57.6 |
| THPPMnCl | Ethanol | NaOH | 45.3 |
| THPPMnCl | Methanol | None | 13.6 |
| T(p-NO2)PPMnCl | Methanol | NaOH | Low |
| T(p-COOH)PPMnCl | Methanol | NaOH | Low |
Role of Intermediates (e.g., radicals) in Redox Processes
Mechanistic studies of the metalloporphyrin-catalyzed dimerization indicate the involvement of radical intermediates. scirp.org The active intermediate, the RS-MnⅢTHPP complex, is proposed to decompose into a Mn(II) porphyrin molecule and a stable thiyl radical (·SR). scirp.orgscirp.org The subsequent coupling of two of these thiyl radicals forms the disulfide bond of the final product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. scirp.org
The formation of thiyl radicals is a common feature in the oxidation of thiols. nih.gov These radical species can initiate chain processes, and their generation and subsequent coupling are key steps in many disulfide formation reactions. nih.gov The stability of the 1-phenyl-1H-tetrazol-5-yl radical contributes to the efficiency of this dimerization pathway.
Alkylation Reactions at Sulfur and Nitrogen Centers
Alkylation of 1-phenyl-1H-tetrazole-5-thiol can occur at multiple nucleophilic sites, primarily the exocyclic sulfur atom and the nitrogen atoms of the tetrazole ring. This leads to a mixture of S- and N-alkylated products, and the regioselectivity of the reaction can be controlled by the reaction conditions. tandfonline.comresearchgate.net
Alkylation with reagents such as chloroacetone, phenacyl bromide, and chloromethyl acetate (B1210297) has been shown to produce S-alkylated derivatives. researchgate.net However, when using α,β-unsaturated systems like acrylic esters in Michael addition reactions, the site of alkylation can be selectively controlled by temperature. tandfonline.comresearchgate.net
Under solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) as an organic salt medium and potassium carbonate as a base, the reaction exhibits unusual regioselectivity:
S-Michael adducts are formed preferentially at room temperature. tandfonline.comresearchgate.net
N-Michael adducts are the major products when the reaction is conducted at 70°C. tandfonline.comresearchgate.net
This temperature-dependent selectivity provides a convenient method for synthesizing either the S- or N-alkylated isomers. tandfonline.com
| Michael Acceptor | Temperature | Major Product |
|---|---|---|
| Acrylic Esters | Room Temperature | S-Alkylated Adduct |
| Acrylic Esters | 70°C | N-Alkylated Adduct |
| Acrylonitrile (B1666552) | Room Temperature | S-Alkylated Adduct |
| Acrylonitrile | 70°C | N-Alkylated Adduct |
Photochemical Transformations and Degradation Pathways
Tetrazole derivatives are known to undergo various photochemical transformations upon UV irradiation. nih.gov The photolysis of these compounds often leads to the cleavage of the tetrazole ring, which can proceed through several degradation pathways depending on the molecular structure and reaction conditions. nih.gov A common and significant pathway for many tetrazole derivatives involves the extrusion of molecular nitrogen (N₂). nih.govmdpi.com
The choice of solvent and other reaction parameters can significantly influence the selectivity of the photodegradation process and the stability of the resulting photoproducts. nih.govmdpi.com This allows for the possibility of tuning the photoreaction to favor the formation of specific, synthetically useful compounds. nih.gov
Identification of Photoproducts and Reaction Intermediates
The photochemical degradation of tetrazoles can generate a diverse array of products and reactive intermediates. A key intermediate identified in the photolysis of diaryltetrazoles is a highly reactive nitrile imine, which is formed upon UV irradiation. researchgate.net This intermediate can then react with available nucleophiles. researchgate.net
Studies on related tetrazole structures provide insight into potential photoproducts. For example, the photolysis of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones can selectively produce carbodiimides through the simultaneous extrusion of both molecular nitrogen and sulfur. nih.gov Similarly, photolysis of 1-phenyl-tetrazolones can yield benzimidazolones via N₂ photoextrusion and subsequent cyclization and rearrangement of an intermediate. nih.gov
Theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, a structurally related compound, propose a mechanism that begins after the molecule is excited to a triplet electronic state. mdpi.com This is followed by the breaking of the N(1)-N(2) and N(3)-N(4) bonds, leading to the extrusion of N₂ and the formation of an intermediate that rearranges to the final product. mdpi.com These findings suggest that the photochemical transformations of 1-phenyl-1H-tetrazole-5-thiol likely involve similar reactive intermediates and nitrogen extrusion pathways.
Mechanistic Insights into Photoinduced Processes
Direct research on the photoinduced processes specifically involving this compound is limited. However, insights can be drawn from studies on related tetrazole derivatives. The photochemistry of tetrazoles is generally characterized by the cleavage of the heterocyclic ring upon UV irradiation. nih.govresearchgate.net This process can lead to a variety of products, with the specific degradation pathway being highly dependent on the substituents attached to the tetrazole ring and the reaction conditions, such as the solvent. nih.govuc.pt
For many tetrazole compounds, photo-irradiation induces the extrusion of a molecule of nitrogen (N₂). nih.govuc.pt Theoretical studies on similar structures, such as 1-phenyl-4-allyl-tetrazol-5-one, suggest that this photoextrusion of N₂ can be a concerted process, leading to the formation of a triplet biradical intermediate. uc.ptresearchgate.net The subsequent reactions of this intermediate are then dictated by its structure and the surrounding medium. uc.pt
In the case of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones, photolysis has been shown to cause the extrusion of both molecular nitrogen and sulfur, yielding carbodiimides. nih.govresearchgate.net Another common pathway for tetrazoles involves the formation of highly reactive nitrile imine intermediates after nitrogen extrusion, which can then be trapped by various nucleophiles. researchgate.net The specific intermediates and final products for 1-phenyl-1H-tetrazole-5-thiol under photochemical conditions remain a subject for more targeted investigation. The solvent choice is known to play a critical role in the selectivity and yield of photodegradation pathways for tetrazolic compounds. uc.ptresearchgate.net
Hydroamination Reactions Involving 1-Phenyl-1H-Tetrazole-5-Thiol
1-Phenyl-1H-tetrazole-5-thiol serves as a versatile reagent in the formal hydroamination of styrenyl compounds. nih.gov This reaction provides an atom-economical pathway for the formation of C–N bonds, leading to 1,4-disubstituted tetrazolothione derivatives. nih.gov The process is chemoselective, favoring amination at the N4 position of the tetrazole ring over sulfenylation at the sulfur atom. nih.govacs.org Mechanistically, it has been suggested that the transformation may proceed through an initial, kinetically favored hydrothiolation, which is then followed by a rearrangement to yield the thermodynamically more stable hydroamination product.
A key feature of the hydroamination reaction between 1-phenyl-1H-tetrazole-5-thiol and styrene (B11656) derivatives is its high regioselectivity. The reaction proceeds via a Markovnikov-selective addition. nih.gov This means that the tetrazole moiety adds to the more substituted carbon of the styrene double bond, while the hydrogen adds to the less substituted carbon. This selectivity ensures the formation of a single constitutional isomer, which is crucial for synthetic applications.
The scope of this regioselective reaction has been demonstrated with various substituted styrenes, consistently yielding the corresponding hydroaminated products in good to excellent yields.
Table 1: Yields of Hydroamination Products from Various Styrene Derivatives with 1-Phenyl-1H-tetrazole-5-thiol
Data sourced from references nih.govacs.org.
The efficient hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol is facilitated by the use of specific catalytic systems. Both Lewis acid and metal-free catalysts have been successfully employed.
Gallium(III) Triflate (Ga(OTf)₃): A catalytic amount of Ga(OTf)₃ has been shown to be effective in promoting the Markovnikov-selective formal hydroamination. nih.govnih.gov This Lewis acid catalyst facilitates the reaction, leading to the formation of tetrazolothione moieties in an atom-economical fashion. nih.gov
Iodine (I₂): A metal-free alternative involves the use of a catalytic amount of molecular iodine. nih.govacs.orgnih.gov This method is noteworthy for its high chemoselectivity, favoring the C–N bond formation over potential side reactions like sulfenylation or the formation of β-hydroxy sulfides, even though thiols are generally prone to oxidation by iodine. nih.govacs.org The reaction is typically carried out by heating the reactants in a solvent such as dichloroethane. nih.gov
Trifluoroacetic Acid: In addition to the aforementioned catalysts, trifluoroacetic acid has also been reported to facilitate the hydroamination of styrene with 1-phenyl-1H-tetrazole-5-thiol, again affording the Markovnikov addition product. nih.gov
Table 2: Comparison of Catalytic Systems for the Hydroamination of Styrene
Coordination Modes of the Ligand (Monodentate, Bidentate, Bridging)
The 1-phenyl-1H-tetrazole-5-thiolate anion is a versatile ligand capable of coordinating to metal centers in several distinct modes. This adaptability is attributed to the presence of both a soft donor sulfur atom and three hard donor nitrogen atoms within its structure. The most common coordination modes observed are monodentate, through either the sulfur or a nitrogen atom, and bidentate, where the ligand can act in either a chelating or a bridging fashion. researchgate.net The specific coordination mode adopted often depends on a variety of factors, including the nature of the metal ion, the presence of other co-ligands, and the reaction conditions.
S-Coordination
Coordination exclusively through the deprotonated thiolato sulfur atom is a prevalent binding mode for the 1-phenyl-1H-tetrazole-5-thiolate ligand. This monodentate S-coordination is observed in a variety of transition metal complexes. For instance, in several mixed-ligand palladium(II) and platinum(II) complexes, the ptt⁻ ligand binds to the metal center solely through the sulfur atom. sjpas.comsci-hub.se
An example of this is seen in the synthesis of mixed-ligand complexes of Pt(II) with 1-phenyl-1H-tetrazole-5-thiol (Hptz) and 1,2-bis(diphenylphosphino)ethane (dppe). Spectroscopic and molecular modeling studies of these complexes have shown that the thiol ligand coordinates as a monodentate ligand through the sulfur atom, resulting in a square planar geometry around the Pt(II) center. sjpas.comsjpas.com Similarly, in a series of mercury(II) complexes with diphosphine co-ligands, the ptt⁻ ligand consistently demonstrates monodentate coordination through the sulfur atom, leading to a tetrahedral geometry around the Hg(II) ion. researchgate.net
N-Coordination
While less common than S-coordination, the 1-phenyl-1H-tetrazole-5-thiolate ligand can also coordinate to metal ions in a monodentate fashion through one of the nitrogen atoms of the tetrazole ring. This mode of coordination is particularly noteworthy in certain mixed-ligand palladium(II) complexes. In these cases, linkage isomers can exist where the ptt⁻ ligand is either S-bonded or N-bonded. sci-hub.seresearchgate.net
The formation of these N-bonded isomers is influenced by factors such as the nature of the co-ligand and steric effects. For example, in palladium(II) complexes containing diphosphine co-ligands like 1,3-bis(diphenylphosphino)propane (dppp) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), both S-bonded and N-bonded isomers have been identified and characterized using ³¹P{¹H} NMR spectroscopy. sci-hub.se The energy difference between these linkage isomers can be relatively small, suggesting they may coexist in equilibrium in solution. researchgate.net In a novel mixed-ligand copper(II) complex, [Cu(en)₂(Hptt)]Br, the copper cation is bonded to the N4 atom of the tetrazole ring. sci-hub.se
S,N-Coordination (Chelating and Bridging)
The presence of both sulfur and nitrogen donor atoms allows the 1-phenyl-1H-tetrazole-5-thiolate ligand to act as a bidentate ligand, engaging in both chelating and bridging coordination modes.
In the chelating mode , the ligand forms a stable ring structure by coordinating to a single metal center through both the sulfur and a nitrogen atom. This mode is less common but has been proposed as a possibility for this ligand. researchgate.net
More frequently observed is the bridging mode , where the ligand links two or more metal centers. This can occur through the sulfur atom alone, acting as a µ₂-S bridge, or through a combination of sulfur and nitrogen atoms. A notable example of S,N-bridging is found in a two-dimensional copper(I) coordination polymer, poly[(µ₄-1-phenyl-1H-1,2,3,4-tetrazole-5-thiolato)copper(I)]. nih.gov In this structure, each ptt⁻ ligand links four Cu(I) ions. Each copper ion is coordinated by two nitrogen atoms and two sulfur atoms from four different ptt⁻ ligands, forming two-dimensional layers. nih.gov
Synthesis and Characterization of Transition Metal Complexes
A wide array of transition metal complexes featuring the 1-phenyl-1H-tetrazole-5-thiolate ligand have been synthesized and characterized, revealing a rich diversity in their structures and properties. The synthesis of these complexes typically involves the reaction of a suitable metal salt with this compound or the in situ deprotonation of 1-phenyl-1H-tetrazole-5-thiol in the presence of a base.
Complexes with d-Block Metals (e.g., Pt(II), Pd(II), Hg(II), Cu(I), Co(II), Cd(II))
Platinum(II) and Palladium(II): A number of Pt(II) and Pd(II) complexes with the ptt⁻ ligand have been reported, often in the form of mixed-ligand complexes. For instance, the reaction of cis-(PPh₃)₂PdCl₂ with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base yields trans-(PPh₃)₂Pd(κS-ptt)₂. yu.edu.jo Similarly, mixed-ligand Pt(II) complexes with diphosphine co-ligands have been synthesized and characterized, confirming the monodentate S-coordination of the ptt⁻ ligand. sjpas.comsjpas.com
Mercury(II): The synthesis of mercury(II) complexes with ptt⁻ has been achieved by reacting Hg(OAc)₂ with 1-phenyl-1H-tetrazole-5-thiol. researchgate.net This initial complex, [Hg(κ¹-ptt)₂], can then be reacted with various phosphine (B1218219) ligands to generate a series of mixed-ligand complexes with tetrahedral geometries around the mercury center. researchgate.net
Copper(I): The coordination chemistry of copper(I) with ptt⁻ is particularly interesting, often leading to the formation of coordination polymers. A two-dimensional Cu(I) framework has been synthesized under solvothermal conditions by reacting CuBr with 1-phenyl-1H-tetrazole-5-thiol. nih.gov In this structure, the ptt⁻ ligand acts as a µ₄-bridging ligand, connecting four copper centers. nih.gov Other studies have explored heteroleptic copper(I) compounds with 1-phenyl-1,4-dihydro-tetrazole-5-thione and triphenylphosphine.
Cobalt(II) and Cadmium(II): While the coordination chemistry of other tetrazole-thiol derivatives with cobalt(II) and cadmium(II) has been explored, detailed studies on complexes specifically with 1-phenyl-1H-tetrazole-5-thiolate are less common in the available literature. However, research on related ligands provides insights into potential structures. For example, cadmium(II) complexes with substituted 1-phenyl-1,4-dihydro-5H-tetrazole-5-thiones have been synthesized and structurally characterized. nih.gov
Synthesis of Mixed-Ligand Complexes
The synthesis of mixed-ligand complexes is a common strategy to modulate the properties and structures of metal complexes containing the 1-phenyl-1H-tetrazole-5-thiolate ligand. These complexes often involve the incorporation of phosphine or other nitrogen-containing ligands.
The general synthetic route for mixed-ligand palladium(II) complexes involves the reaction of a pre-synthesized palladium-phosphine precursor, such as [PdCl₂(κ²-diphos)], with two equivalents of 1-phenyl-1H-tetrazole-5-thiol in the presence of a base. sci-hub.se This method has been used to prepare a series of complexes with various diphosphine ligands, including dppmS₂, dppp, dpppS₂, dppb, and dppf. sci-hub.se
Similarly, mixed-ligand Pt(II) complexes of the type [Pt(ptz)₂(dppe)] have been prepared in a one-pot method, where the platinum salt, the ptt⁻ ligand, and the diphosphine are reacted together. sjpas.comsjpas.com For mercury(II), mixed-ligand complexes are typically synthesized by first preparing the [Hg(ptt)₂] complex, which is then treated with the desired phosphine ligand. researchgate.net
The characterization of these mixed-ligand complexes is carried out using a variety of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as elemental analysis and, where possible, single-crystal X-ray diffraction. sci-hub.seresearchgate.net
Interactive Data Table of Selected Transition Metal Complexes
Below is a summary of some of the discussed transition metal complexes with the 1-phenyl-1H-tetrazole-5-thiolate ligand.
| Metal Ion | Co-ligand | Complex Formula | Coordination Mode of ptt⁻ | Geometry | Reference |
| Pt(II) | dppe | [Pt(ptz)₂(dppe)] | Monodentate (S) | Square Planar | sjpas.comsjpas.com |
| Pd(II) | dppp | [Pd(κ¹-S-ptt)₂(κ²-dppp)] | Monodentate (S) | Square Planar | sci-hub.se |
| Pd(II) | dppp | [Pd(κ¹-N-ptt)₂(κ²-dppp)] | Monodentate (N) | Square Planar | sci-hub.se |
| Hg(II) | dppm | [Hg(κ¹-ptt)₂(dppm)] | Monodentate (S) | Tetrahedral | researchgate.net |
| Cu(I) | None | [Cu(C₇H₅N₄S)]n | Bridging (µ₄-S,N) | - | nih.gov |
| Cu(II) | en | [Cu(en)₂(Hptt)]Br | Monodentate (N) | - | sci-hub.se |
Applications in Materials Science, Catalysis, and Advanced Analytical Chemistry
Catalytic Applications in Organic Transformations
The compound serves as a crucial ligand and catalyst in various organic reactions, facilitating the synthesis of complex molecules through efficient and often reusable catalytic systems.
1-Phenyl-1H-tetrazole-5-thiol (HL) can undergo catalytic oxidative dimerization to form 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498). This reaction is effectively catalyzed by metalloporphyrins, particularly manganese porphyrins, in an alkaline methanol (B129727) solution under mild conditions. scirp.orgscirp.org The resulting disulfane product is of interest due to the biological and chemical significance of the disulfide bond. scirp.org
Research has shown that the efficiency of the dimerization is highly dependent on the catalyst and solvent conditions. Manganese-porphyrin catalysts featuring electron-donating groups and adequate solubility in the alkaline solvent medium demonstrate high conversions of the thiol. scirp.orgscirp.org The choice of solvent is critical, with medium polarity alcohols like methanol providing the highest conversions, while solvents with very high or low polarity render the catalyst inactive. scirp.orgscirp.org
| Catalyst | Solvent | Conversion (%) | Reference |
|---|---|---|---|
| THPPMnCl (Manganese Porphyrin) | Methanol | 57.6 | scirp.org |
| THPPMnCl | Ethanol | 50.1 | scirp.org |
| THPPMnCl | Water | 0 | scirp.org |
| THPPMnCl | n-hexane | 0 | scirp.org |
The 1-phenyl-1H-tetrazole-5-thiol moiety is a key component in heterogeneous catalysts designed for [2+3] cycloaddition reactions. One notable example is a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex. researchgate.net This hybrid catalyst has proven effective in the synthesis of arylaminotetrazoles through the reaction of arylcyanamides with sodium azide (B81097) in DMF. researchgate.net The catalyst's structure facilitates the cycloaddition process, and the regioselectivity of the product is influenced by the electronic nature of substituents on the arylcyanamide. researchgate.net Specifically, electron-withdrawing groups tend to produce 5-arylamino-1H-tetrazole isomers, while electron-donating groups favor the formation of 1-aryl-5-amino-1H-tetrazole isomers. researchgate.net
A review of available scientific literature indicates that the use of Sodium 1-phenyl-1H-tetrazole-5-thiolate or its derivatives as a primary catalyst for the formamidation of arylboronic acids is not a widely documented application.
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, derivatives of 1-phenyl-1H-tetrazole-5-thiol are immobilized on solid supports. Chitosan, a natural biopolymer, has been used effectively as a support. researchgate.netnih.gov A recyclable hybrid catalyst was developed by creating a copper(II) complex with a 1-phenyl-1H-tetrazole-5-thiol-based ionic liquid, which was then supported on chitosan. researchgate.net In a similar approach, a copper(II) complex of 5-phenyl-1H-tetrazole was immobilized on magnetic chitosan, combining the benefits of a biopolymer support with the ease of magnetic separation. nih.gov This magnetic nanocatalyst was successfully used for synthesizing 3-imino-2-phenylisoindolin-1-one derivatives. nih.gov These examples demonstrate how immobilizing the tetrazole ligand on a solid matrix like chitosan leads to stable, recoverable, and reusable heterogeneous catalysts. researchgate.netnih.gov
The mechanism of catalytic activity varies with the reaction type. For the oxidative dimerization catalyzed by manganese porphyrins, in-situ spectroscopic and electrochemical analyses suggest a plausible mechanism. scirp.org The process is believed to involve an axially ligated complex, RS-Mn(III)THPP, as an active intermediate. This intermediate decomposes into a Mn(II)THPP species and a stable radical (SR•), which then couples to form the final disulfane product. scirp.org The catalytic cycle is completed when the Mn(II)THPP is re-oxidized to Mn(III)THPP by oxygen from the air, allowing the catalyst to participate in the next cycle. scirp.org
A key advantage of these catalytic systems is their reusability. In homogeneous oxidative dimerization, the THPPMnCl catalyst can be recovered and reused, showing a conversion of 55.7% on its first reuse and 50.3% on the second. scirp.org The heterogeneous catalysts demonstrate even more robust reusability. The chitosan-supported copper(II) complex used for cycloaddition reactions can be reused for five consecutive cycles without a significant loss in its catalytic performance. researchgate.net Similarly, the magnetic chitosan-supported catalyst was also shown to be effective for five cycles with no noteworthy decay in activity. nih.gov
Applications in Advanced Materials Science
The chemical properties of 1-phenyl-1H-tetrazole-5-thiol make it a valuable building block in materials science for creating functional materials with specific properties.
One significant application is its use as a corrosion inhibitor. Studies have shown that 1-phenyl-1H-tetrazole-5-thiol is an effective inhibitor of aluminum corrosion in 1M HCl solutions, highlighting its potential in protecting metals in acidic environments. chemicalbook.com
Furthermore, the compound has been utilized in the field of separation science. A novel silica-based reversed-phase stationary phase for liquid chromatography was synthesized using a thiol-epoxy ring-opening reaction involving a derivative of the compound. acs.org This material provides multiple modes of interaction, including hydrophobic, π-π, hydrogen bonding, and electrostatic interactions, making it a versatile tool for advanced analytical separations. acs.org
Components in Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound as a primary component in the emissive or charge-transport layers of conventional Organic Light-Emitting Diodes (OLEDs) is not extensively documented in current research, the broader class of tetrazole-containing ligands is utilized in the development of luminescent materials. Coordination polymers and metal-organic frameworks incorporating tetrazole-based ligands have been synthesized and studied for their photoluminescent properties.
The tetrazole unit is a versatile building block in coordination chemistry, capable of bridging multiple metal centers to create stable frameworks. mdpi.com When combined with metal ions, particularly d¹⁰ ions like Zn(II) or Cd(II), these ligands can form coordination polymers that exhibit luminescence. mdpi.comnih.gov The electronic transitions observed are often ligand-centered. mdpi.com The ligation of the ligand to a metal center can enhance luminescence by increasing the rigidity of the molecule and reducing the loss of energy through non-radiative decay pathways. nih.gov For instance, a 2D coordination polymer involving a zinc(II) ion and a ligand containing both diketonate and tetrazolate fragments was found to be luminescent in the solid state. mdpi.com The fluorescence in some zinc- and cadmium-based coordination polymers with a tetrazole ligand is attributed to the ligand's π–π* transition. rsc.org These luminescent properties are foundational to the development of materials for lighting and display technologies, including those related to OLEDs.
Precursors for Polymeric Materials and Coordination Polymers
The molecular structure of 1-phenyl-1H-tetrazole-5-thiol makes it an excellent precursor for the synthesis of both coordination polymers and other polymeric materials. The deprotonated tetrazole ring and the thiol group offer multiple coordination sites for metal ions.
Research has demonstrated the successful synthesis of a two-dimensional coordination polymer, poly[(μ4-1-phenyl-1H-1,2,3,4-tetrazole-5-thiolato)copper(I)], by reacting 1-phenyl-1H-tetrazole-5-thiol with a copper(I) source under solvothermal conditions. researchgate.net In this polymer, the ligand bridges copper ions using its multiple coordination sites, forming a stable 2D framework. researchgate.net The versatility of tetrazoles as ligands is well-established, as their deprotonated form can use up to four nitrogen atoms to bridge metal atoms in various coordination modes, leading to diverse and stable framework topologies. mdpi.com
Furthermore, the thiol group enables its participation in polymerization reactions. A synthesis route for nitrogen-decorated polymers has been reported via light-induced thiol-ene polymerization. This method involves reacting monomers containing a terminal ene group with dithiol derivatives. While this specific study did not use 1-phenyl-1H-tetrazole-5-thiol directly, it establishes a precedent for incorporating tetrazole-thiol derivatives into polymer chains, opening possibilities for creating novel polymers with applications ranging from biomaterials to energy storage. The kinetics of the reaction between this compound and Diels-Alder adducts of 1,4-benzoquinone have also been investigated, highlighting the reactivity of this tetrazole derivative. chemdad.com
Corrosion Inhibition Studies on Metal Surfaces
1-Phenyl-1H-tetrazole-5-thiol (often abbreviated as PTT or PTZ in literature) is recognized as a highly effective corrosion inhibitor for various metals and alloys in acidic environments. mdpi.comchemicalbook.com Studies have demonstrated its ability to protect Q235 steel, X70 steel, and copper alloys.
For instance, in studies involving Q235 steel in 1 M HCl, 1-phenyl-1H-tetrazole-5-thiol acts as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.org Similarly, it functions as a mixed organic inhibitor for X70 steel in 0.5 M H₂SO₄. unimi.it Research on a Cu24Zn5Al alloy in a sodium sulfate solution also confirmed that the compound behaves as a corrosion inhibitor by decreasing the anodic current density. nih.gov
The inhibition efficiency (IE) is dependent on the concentration of the inhibitor. For Q235 steel, the efficiency reaches as high as 97.1% at a concentration of 5 mM. rsc.org For X70 steel, a maximum inhibition efficiency of 95.1% was achieved at a concentration of 2 mM. unimi.it
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (IE %) | Reference |
|---|---|---|---|---|
| Q235 Steel | 1 M HCl | 5 mM | 97.1% | rsc.org |
| X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1% | unimi.it |
| Cu24Zn5Al Alloy | 0.1 M Na₂SO₄ | 1 mM | High (Specific % not stated) | nih.gov |
The effectiveness of 1-phenyl-1H-tetrazole-5-thiol as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive medium. The adsorption process involves both physical and chemical interactions (physicochemical adsorption).
The molecule contains a benzene ring, a nitrogen-rich tetrazole ring, and a sulfur atom, all of which facilitate its adsorption. The adsorption on steel surfaces has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. rsc.org The mechanism involves the parallel adsorption of the molecule onto the metal surface via its benzene and tetrazole rings, as well as the sulfur atom. This parallel orientation maximizes surface coverage and effectively reduces the contact area between the steel and the corrosive solution. The interaction is a powerful physicochemical process, where electrostatic interactions (physisorption) can occur between the charged metal surface and the inhibitor molecule, while chemisorption can happen through the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms. rsc.org
The adsorption of 1-phenyl-1H-tetrazole-5-thiol molecules on a metal surface leads to the formation of a stable and dense protective film. rsc.orgresearchgate.net This film acts as a barrier, effectively inhibiting the corrosion process. rsc.org Electrochemical impedance spectroscopy (EIS) measurements have shown that as the concentration of the inhibitor increases, the charge transfer resistance becomes significantly larger, indicating a more robust protective film. rsc.orgresearchgate.net The increasing density of this film is also evidenced by a decrease in the double-layer capacitance (Cdl), as inhibitor molecules replace water molecules on the metal surface. rsc.org
In the case of copper, the protective film formed in the presence of 1-phenyl-1H-tetrazole-5-thiol is described as a composite structure, consisting of a Cu-PMT complex layered over copper oxides (Cu-PMT/Cu₂O/Cu). nih.gov This composite film is more effective at inhibiting corrosion compared to films formed by other common inhibitors like benzotriazole. nih.gov
Advanced Analytical Applications (excluding clinical human trials)
Beyond materials science, 1-phenyl-1H-tetrazole-5-thiol serves as a valuable reagent in advanced analytical chemistry, particularly for the quantitative analysis of metal ions.
Reagent for Spectrophotometric Determination of Metal Ions (e.g., Pt, Bi, Pd)
1-Phenyl-1H-tetrazole-5-thiol is utilized as a reagent for the spectrophotometric determination of several precious and heavy metal ions, including Platinum (Pt), Bismuth (Bi), and Palladium (Pd). mdpi.comchemicalbook.com This analytical method is based on the reaction between the reagent and the target metal ion to form a colored complex. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured using a spectrophotometer at a specific wavelength. This technique provides a straightforward and effective means for quantifying these metal ions in various samples.
Derivatives, Analogues, and Structure Property Relationships
Synthesis and Characterization of Alkylated and Acylated Derivatives
The nucleophilic nature of the thiolate group in 1-phenyl-1H-tetrazole-5-thiolate makes it a prime site for alkylation and acylation reactions, leading to a diverse range of S-substituted derivatives. These reactions are fundamental for creating new molecules with tailored properties.
A common synthetic route involves the alkylation of 1-phenyl-1H-tetrazole-5-thiol with various halogenated compounds. For instance, derivatives have been successfully synthesized by reacting the parent compound with chloroacetone, phenacyl bromide, and chloromethyl acetate (B1210297). researchgate.netresearchgate.net These reactions typically proceed with high efficiency, yielding products in the range of 90-95%. researchgate.netresearchgate.net The resulting thioether and thioester derivatives serve as building blocks for more complex molecules. For example, the ethyl acetate derivative can be further reacted with hydrazine (B178648) to form a hydrazide, which is then used to synthesize Schiff bases and other heterocyclic systems. researchgate.net
A novel and efficient method for creating S-alkylated derivatives involves a Michael addition reaction. This approach allows for the regioselective synthesis of S-Michael or N-Michael adducts by controlling the reaction temperature. When 1-phenyl-1H-tetrazole-5-thione is reacted with acrylic esters or acrylonitrile (B1666552) at room temperature, the S-alkylated product is favored. tandfonline.com
The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques include spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). researchgate.net Physical properties like melting point and crystal color are also recorded to provide a comprehensive profile of the compounds. researchgate.netresearchgate.net
| Derivative Type | Alkylating/Acylating Agent | Resulting Derivative | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Alkylated (Keto) | Chloroacetone | 1-((1-phenyl-1H-tetrazol-5-yl)thio)propan-2-one | 92 | researchgate.net |
| Alkylated (Keto) | Phenacyl bromide | 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one | 95 | researchgate.net |
| Acylated (Ester) | Chloromethyl acetate | (1-phenyl-1H-tetrazol-5-yl)thiomethyl acetate | 90 | researchgate.net |
Exploration of Substituted Phenyl Rings and Their Electronic Effects
The electronic nature of these substituents is also explored through quantum chemical analyses and their correlation with Hammett sigma values. d-nb.info These studies help in understanding the noncovalent interactions, such as π-π stacking and NH–π interactions, between the tetrazole ring and the substituted aromatic ring. d-nb.info The electrostatic interactions governed by these substituents are directly responsible for trends in acidity (pKa values) and proton affinities, which are critical parameters for the molecule's reactivity and its potential use in designing drugs and other functional materials. d-nb.info
Analogues with Different Heterocyclic Cores or Thiolate Substitutions
The exploration of structural analogues of 1-phenyl-1H-tetrazole-5-thiolate provides insight into the roles of the tetrazole ring and the thiol group. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, meaning it has a similar size, shape, and electronic profile, allowing it to mimic the function of carboxylic acids in biological systems while often providing improved metabolic stability. d-nb.infonih.gov This principle is widely used in medicinal chemistry to design analogues of known drugs. nih.gov
Analogues can be created by replacing the tetrazole ring with other five-membered nitrogen heterocycles like 1,2,4-triazole. lookchem.com For example, 1H-1,2,4-triazole-3-thiol is another sulfur-containing heterocyclic compound used to assemble coordination complexes, allowing for a comparative study of how the different ring systems influence the properties of the final material. lookchem.com
Substitution at the 5-position of the tetrazole ring also yields important analogues. Replacing the thiol (-SH) group with a hydroxyl (-OH) group to form 1-hydroxy-5-methyltetrazole creates a compound with different chemical properties and reactivity. mdpi.com This substitution can lead to the formation of novel nitrogen-rich energetic salts. mdpi.com The synthesis of such analogues, often through methods like the oxidation of the corresponding methyltetrazole, allows for the development of materials with specific thermal stabilities and sensitivities. mdpi.com
Structure-Property Relationships: Correlating Molecular Structure with Reactivity and Application Performance
Understanding the relationship between molecular structure and the resulting properties is essential for designing functional molecules for specific applications. For 1-phenyl-1H-tetrazole-5-thiolate and its derivatives, these relationships are evident in their biological activity, coordination chemistry, and utility in materials science.
Biological Activity: The antibacterial properties of alkylated derivatives have been evaluated against bacteria such as E. Coli and Staphylococcus aureus. researchgate.netresearchgate.net Studies have shown that specific structural modifications lead to enhanced biological activity. For example, certain keto- and ester-containing derivatives, as well as more complex Schiff bases and pyrazole (B372694) derivatives synthesized from them, have demonstrated significant inhibitory activity against these bacterial strains. researchgate.netresearchgate.net This indicates a direct correlation between the nature of the S-alkylation and the compound's effectiveness as an antibacterial agent.
Coordination Chemistry and Material Properties: The 1-phenyl-1H-tetrazole-5-thiolate ligand is highly effective in forming coordination complexes with various metal ions, including cobalt (Co), cadmium (Cd), and iron (Fe). researchgate.netlookchem.com The structure of the ligand directly influences the topology and properties of the resulting metal-organic frameworks. For instance, the presence of the phenyl group enhances the stability of the ligand and provides sites for supramolecular interactions like π-π stacking, which helps stabilize the final complex. lookchem.com The coordination of these ligands with metal centers can produce materials with interesting magnetic and fluorescent properties. researchgate.netlookchem.com Specifically, cobalt-containing complexes have been shown to exhibit strong antiferromagnetic interactions, while certain cadmium complexes display blue light emission in the solid state, making them promising for magnetic and fluorescent applications. lookchem.com
Reactivity and Catalysis: The reactivity of the thiol group can be harnessed for catalytic applications. In the presence of metalloporphyrin catalysts, 1-phenyl-1H-tetrazole-5-thiol undergoes catalytic dimerization to form 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498). scirp.org This oxidative coupling reaction highlights how the molecular structure facilitates specific catalytic conversions, which is relevant in fields like biomimetic oxidation. scirp.org Furthermore, derivatives of this compound have been bonded to silica (B1680970) surfaces to create novel stationary phases for reversed-phase liquid chromatography, demonstrating how structural modifications can be used to develop new materials for analytical applications. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1-phenyl-1H-tetrazole-5-thiol, a primary research focus is the development of more sustainable and environmentally friendly synthetic routes. Traditional methods often rely on volatile organic solvents and stoichiometric reagents. Emerging strategies aim to mitigate these environmental drawbacks.
Key areas of future research include:
Water as a Green Solvent: Research has demonstrated the feasibility of synthesizing 1-phenyl-1H-tetrazole-5-thiol by reacting phenylisothiocyanate with sodium azide (B81097) in water. researchgate.net Future work will likely focus on optimizing reaction conditions in aqueous media to improve yields and purity, thereby eliminating the need for hazardous organic solvents.
Heterogeneous and Recyclable Catalysts: The development of reusable catalysts is a cornerstone of sustainable synthesis. An emerging trend is the use of supported catalysts, such as a chitosan-supported copper(II) complex incorporating the 1-phenyl-1H-tetrazole-5-thiol ligand. researchgate.net This approach not only facilitates catalyst recovery and reuse but also opens avenues for flow chemistry applications. Future investigations will likely explore other biocompatible supports and different metal centers to broaden the catalytic scope.
Mild Reaction Conditions: Moving away from harsh reaction conditions, such as high temperatures, is crucial. The nucleophilic ring-opening of bicyclic vinyl aziridines with tetrazole thiols has been achieved in water at a mild 37°C. mdpi.com The exploration of photochemical or electrochemical methods could provide alternative energy-efficient pathways for synthesis.
| Synthetic Strategy | Key Feature | Potential Advantage | Research Focus |
| Aqueous Synthesis | Utilizes water as the reaction solvent. | Reduces volatile organic compound (VOC) emissions; enhances safety. | Optimization of yield, purity, and reaction times. |
| Supported Catalysis | Immobilizes a catalyst on a solid support (e.g., chitosan). researchgate.net | Allows for easy separation and recycling of the catalyst. researchgate.net | Exploring new supports and metals; application in continuous flow systems. |
| Mild Condition Synthesis | Employs lower temperatures or alternative energy sources. | Reduces energy consumption and minimizes side reactions. | Development of photocatalytic or electrocatalytic synthetic routes. |
Exploration of New Metal Complexes with Unique Electronic or Structural Properties
1-Phenyl-1H-tetrazole-5-thiol is an excellent sulfur/nitrogen-containing ligand capable of forming stable complexes with a variety of transition metals, including copper (Cu) and nickel (Ni). zjwintime.com The deprotonated anion can coordinate to metal ions in several ways: as a monodentate ligand through its sulfur or nitrogen atoms, or as a bidentate ligand, either chelating or bridging metal centers. researchgate.net This versatility is a fertile ground for the discovery of new metal complexes with novel properties.
Future research will likely focus on:
Coordination Polymers and Frameworks: Building on studies of related tetrazole-thiol ligands which form one-dimensional polymeric structures, a significant future direction is the synthesis of two- and three-dimensional coordination polymers using 1-phenyl-1H-tetrazole-5-thiolate. researchgate.net These materials could exhibit interesting properties such as porosity, selective gas adsorption, or unique magnetic behaviors.
Luminescent and Electronic Materials: The combination of the aromatic phenyl ring and the electron-rich tetrazole-thiolate moiety suggests that its metal complexes could possess interesting photophysical properties. Research into complexes with metals like zinc, cadmium, or ruthenium could yield new luminescent materials for applications in sensing or light-emitting devices.
Biomimetic Catalysis: Metalloporphyrins, known for their catalytic functions, can be used in conjunction with 1-phenyl-1H-tetrazole-5-thiol in catalytic dimerization reactions. scirp.org Future work could explore the design of new metal complexes that mimic the active sites of metalloenzymes, leading to highly selective and efficient catalysts for complex organic transformations.
| Coordination Mode | Description | Potential Application |
| Monodentate (S- or N-bonding) | The ligand binds to a single metal center through either the sulfur or a nitrogen atom. researchgate.net | Catalysis, building blocks for larger structures. |
| Bidentate (Chelating) | The ligand binds to a single metal center through both a sulfur and a nitrogen atom. researchgate.net | Stabilizing high-oxidation-state metals, molecular sensors. |
| Bidentate (Bridging) | The ligand links two or more metal centers. researchgate.net | Construction of coordination polymers, magnetic materials. |
Integration into Advanced Functional Materials beyond Current Applications
While 1-phenyl-1H-tetrazole-5-thiol is already recognized for its utility as a corrosion inhibitor and a reagent in organic synthesis, its unique chemical structure makes it a prime candidate for integration into a new generation of advanced materials. chemicalbook.comfishersci.fi
Emerging areas of application include:
Advanced Chromatography: A silica-based stationary phase functionalized with phenyl and tetrazole groups has been synthesized via a thiol-epoxy reaction. nih.gov This material exhibited a unique selectivity in reversed-phase liquid chromatography, suggesting its potential for separating complex mixtures like traditional Chinese medicine extracts. nih.gov Future work could involve creating a range of stationary phases with varied tetrazole derivatives to fine-tune separation capabilities.
Chemical Sensors: The strong affinity of the thiolate group for heavy and noble metals could be exploited to develop sensitive and selective chemical sensors. Materials incorporating the 1-phenyl-1H-tetrazole-5-thiol moiety, whether as polymers or surface-functionalized nanoparticles, could be designed to detect specific metal ions through colorimetric or electrochemical changes.
Smart Polymers and Surfaces: The tetrazole ring can participate in "click chemistry" reactions, particularly light-induced cycloadditions. acs.org This reactivity allows for the precise grafting of the molecule onto polymer backbones or surfaces. This could lead to the development of "smart" materials that respond to stimuli or surfaces with tailored wettability and biocompatibility.
In-depth Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving 1-phenyl-1H-tetrazole-5-thiolate is essential for optimizing existing processes and designing new ones. While some kinetic and mechanistic work has been done, many transformations remain a "black box". chemdad.com
Future research should prioritize:
Advanced Spectroscopic Analysis: The use of techniques like transient absorption spectroscopy can provide invaluable insights into the behavior of short-lived intermediates. acs.org For instance, studying the photo-induced reactions of tetrazoles can help elucidate the nature of excited states and the pathways of cycloaddition reactions. acs.orgacs.org
Catalytic Cycle Elucidation: In reactions catalyzed by metal complexes of 1-phenyl-1H-tetrazole-5-thiolate, a detailed understanding of the catalytic cycle is crucial. In the catalytic dimerization of the thiol over metalloporphyrins, an axially ligated complex has been identified as a key intermediate. scirp.org Future studies should employ in-situ spectroscopic and electrochemical methods to identify all intermediates and transition states in other catalytic systems.
Influence of Substituents: Investigating how different substituents on the phenyl ring affect reaction rates and mechanisms is a promising avenue. Studies on related systems have shown that electron-donating or electron-withdrawing groups can significantly alter the electronic structure and reactivity, and can even cause a complete inversion of the reaction mechanism. acs.orgacs.org
| Transformation | Mechanistic Insight | Future Study Focus |
| Catalytic Dimerization | Formation of an active intermediate, RS-MnIIITHPP, which decomposes to a stable radical for coupling. scirp.org | In-situ monitoring of the catalytic cycle; expanding to other metal catalysts. |
| Nucleophilic Reactions | Kinetic studies on reactions with epoxides have been performed. chemdad.com | Investigating the role of solvent and counter-ion on reaction pathways. |
| Photoclick Chemistry | Substituents on the phenyl ring can invert excited-state energy levels (¹nπ* vs ¹ππ*), changing the reaction mechanism. acs.org | Applying these principles to control the reactivity and selectivity of tetrazole-based photochemical reactions. |
Computational Design and Prediction of New 1-Phenyl-1H-Tetrazole-5-Thiolate Based Systems
Computational chemistry has become an indispensable tool for accelerating materials discovery. By modeling molecules and their interactions in silico, researchers can predict properties and guide experimental efforts, saving significant time and resources.
Future computational research on 1-phenyl-1H-tetrazole-5-thiolate systems will likely involve:
Structure-Based Drug Design: The tetrazole ring is often used as a bioisostere for carboxylic acids in drug design. nih.gov Computational tools like molecular docking can be used to design new derivatives that bind to specific biological targets, such as tubulin in cancer cells. nih.gov Future studies can predict binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties for novel, computationally designed therapeutic agents. nih.gov
Materials Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can predict the electronic, optical, and structural properties of new metal complexes and materials. acs.org This allows for the pre-screening of candidates for specific applications, such as identifying complexes with the desired band gap for semiconductor applications or predicting the binding energy of analytes for sensor design.
Reaction Pathway Modeling: Computational modeling can be used to map out the energy landscapes of chemical reactions. This includes calculating the structures of transition states and intermediates, which provides a detailed, step-by-step view of the reaction mechanism. Such studies can complement experimental work to provide a complete picture of complex chemical transformations. acs.org
Q & A
Q. Advanced Research Focus
- DFT Calculations : Model ligand-Pt(II) bond distances and frontier molecular orbitals to predict emission wavelengths (e.g., HOMO-LUMO gaps correlate with λ) .
- Molecular Dynamics : Simulate aggregation behavior in solution to guide steric ligand design .
Validation : Compare computed vs. experimental Φ and λ (e.g., <5% deviation validates models) .
Table 1: Photophysical Properties of Selected Pt(II) Complexes
| Complex | Φ (Solution) | Φ (Solid) | λ (Solid, nm) | Reference |
|---|---|---|---|---|
| [Pt(dpyb)(SCN4Ph)] | 0.45 | 0.62 | 650 | |
| [Pt(dpyb)(thioacetate)] | 0.18 | 0.01 | 580 | |
| [Pt(dpyb)Cl] | 0.02 | 0.05 | 550 |
What are the key challenges in reproducing high quantum yields for this compound-based emitters across different research groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
